Topotecan

Catalog No.
S548647
CAS No.
119413-54-6
M.F
C23H23N3O5
M. Wt
421.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Topotecan

CAS Number

119413-54-6

Product Name

Topotecan

IUPAC Name

(19S)-8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione

Molecular Formula

C23H23N3O5

Molecular Weight

421.4 g/mol

InChI

InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m0/s1

InChI Key

UCFGDBYHRUNTLO-QHCPKHFHSA-N

SMILES

Array

solubility

8.61e-01 g/L

Synonyms

9 Dimethylaminomethyl 10 hydroxycamptothecin, 9-Dimethylaminomethyl-10-hydroxycamptothecin, Hycamtamine, Hycamtin, Hydrochloride, Nogitecan, Hydrochloride, Topotecan, Nogitecan Hydrochloride, NSC 609699, NSC-609699, NSC609699, SK and F 104864 A, SK and F-104864-A, SK and F104864A, SKF 104864 A, SKF-104864-A, SKF104864A, Topotecan, Topotecan Hydrochloride, Topotecan Monohydrochloride, (S)-Isomer

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.Cl

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.Cl

The exact mass of the compound Topotecan is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759263. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Camptothecin. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Topotecan is a semi-synthetic, water-soluble analog of the natural alkaloid camptothecin, a potent inhibitor of DNA topoisomerase I. Developed to overcome the poor aqueous solubility and stability of the parent compound, Topotecan is utilized in research settings, particularly in oncology, to study topoisomerase I inhibition in various cancer models, including ovarian and small cell lung cancer. Its key procurement-relevant attributes stem from the structural modifications that enhance water solubility and influence the equilibrium of its active lactone form, which are critical considerations for formulation, experimental reproducibility, and cellular activity.

Substituting Topotecan with other camptothecin analogs like Irinotecan or the parent compound, Camptothecin, is inadvisable for achieving reproducible results. These compounds exhibit significant differences in aqueous solubility, stability of the active lactone ring at physiological pH, and susceptibility to efflux by drug resistance pumps like P-glycoprotein (P-gp) and BCRP. For example, the poor water solubility of Camptothecin presents major formulation and handling challenges not present with Topotecan. Furthermore, Irinotecan is a prodrug that requires metabolic activation to SN-38, introducing pharmacokinetic variables absent with the directly active Topotecan. These molecular-level distinctions translate to different potency profiles, cellular accumulation, and potential for resistance, making each analog suitable for distinct experimental questions and models.

References

Enhanced Aqueous Solubility for Simplified Handling and Formulation

Topotecan was specifically designed as a semi-synthetic derivative of camptothecin to improve its physicochemical properties for administration. As the hydrochloride salt, Topotecan is soluble in water, a significant advantage over the parent compound, Camptothecin, which is characterized by its poor water solubility. This property simplifies stock solution preparation and experimental setup, avoiding the need for organic solvents like DMSO that can introduce confounding variables in sensitive biological assays.

Evidence DimensionAqueous Solubility
Target Compound DataSoluble in water (as hydrochloride salt)
Comparator Or BaselineCamptothecin: Poorly water-soluble
Quantified DifferenceQualitatively significant improvement from 'poorly soluble' to 'soluble'
ConditionsAqueous solution preparation for in vitro/in vivo studies.

Improved water solubility reduces reliance on organic co-solvents, simplifying experimental design and enhancing the reproducibility of results.

Lactone Ring Stability: Maintaining Active Form at Physiological pH

The anticancer activity of camptothecins depends on the integrity of the closed E-ring lactone. This ring is susceptible to reversible, pH-dependent hydrolysis to an inactive open-ring carboxylate form, with the equilibrium shifting towards the inactive form at physiological pH (~7.4). After intravenous injection of free Topotecan, approximately 50% of the drug recovered from plasma after 5 minutes is in the active lactone form. While still subject to this equilibrium, Topotecan was developed to have improved stability characteristics over the parent compound. Liposomal formulations have been shown to protect the lactone ring, with over 80% of the drug remaining in the active form up to 24 hours post-injection, demonstrating the importance of maintaining this conformation for sustained activity.

Evidence DimensionPercent of active lactone form in plasma
Target Compound Data~50% of free Topotecan remains as active lactone 5 minutes after injection.
Comparator Or BaselineThe inactive carboxylate form is favored at physiological pH for all camptothecins.
Quantified DifferenceN/A (Highlights the critical equilibrium dynamics for this compound class).
ConditionsIn vivo plasma, physiological pH (~7.4).

Understanding the lactone/carboxylate equilibrium is critical for designing experiments and interpreting data, as only the lactone form is active, directly impacting effective concentration.

Differential Susceptibility to Drug Efflux Pumps Compared to Other Analogs

Topotecan is a known substrate for the ATP-binding cassette (ABC) transporters P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), which can actively efflux the drug from cells, conferring resistance. However, its interaction with these transporters differs from other camptothecins. Studies indicate Topotecan has a higher affinity for BCRP than for P-gp. In Mdr1a/b(-/-)Bcrp1(-/-) knockout mice, the brain accumulation (AUCbrain) of topotecan increased 12-fold compared to wild-type mice, whereas in single P-gp or BCRP knockout mice, the increase was only 1.5-fold and 1.6-fold, respectively, demonstrating that both transporters work together to limit its penetration. This contrasts with newer analogs like FL118, which are not substrates for P-gp or BCRP and can overcome Topotecan resistance in relevant models.

Evidence DimensionBrain AUC ratio (Knockout vs. Wild-Type Mice)
Target Compound Data12-fold increase in brain accumulation in P-gp/BCRP double knockout mice.
Comparator Or BaselineOnly a 1.5-fold (P-gp KO) or 1.6-fold (BCRP KO) increase in single knockout mice.
Quantified DifferenceSynergistic ~7.5-fold greater brain accumulation when both transporters are absent versus just one.
ConditionsIn vivo pharmacokinetic study in knockout mouse models.

For researchers studying drug resistance, Topotecan is a well-characterized dual P-gp/BCRP substrate, making it a crucial tool for investigating efflux pump mechanisms and screening for their inhibitors.

In Vitro Assays Requiring Direct-Acting, Water-Soluble Topoisomerase I Inhibitors

Due to its enhanced water solubility compared to the parent Camptothecin, Topotecan is the right choice for aqueous-based in vitro systems, such as cell culture experiments, where the use of organic solvents like DMSO needs to be minimized to avoid off-target effects. Unlike prodrugs such as Irinotecan, Topotecan is directly active, eliminating the need for metabolic activation and simplifying the interpretation of dose-response data in cellular assays.

Studies of Ovarian and Small Cell Lung Cancer Models

Topotecan has a well-documented history of activity in ovarian and small cell lung cancer models, making it a relevant benchmark compound for these fields. Its established cytotoxic profile, with IC50 values in the low nanomolar range for many sensitive cell lines, provides a strong basis for comparison when evaluating novel therapeutic agents.

Investigating P-gp/BCRP-Mediated Multidrug Resistance Mechanisms

As a confirmed substrate for both P-glycoprotein (P-gp) and BCRP, Topotecan serves as a valuable tool for studying the function of these key drug efflux pumps. Researchers can use Topotecan to induce resistance, screen for pump inhibitors, or investigate how co-expression of these transporters affects drug accumulation and cytotoxicity, providing a clear advantage over non-substrate analogs when the research focus is specifically on these resistance pathways.

Physical Description

Solid

XLogP3

0.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

421.16377084 Da

Monoisotopic Mass

421.16377084 Da

Heavy Atom Count

31

Decomposition

Hazardous decomposition products: Hazardous decomposition products formed under fire conditions. - Carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas.

Appearance

Orange powder

Melting Point

213-218 °C
213 - 218 °C

UNII

7M7YKX2N15

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (40%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (20%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H340 (80%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (60%): May cause cancer [Danger Carcinogenicity];
H351 (20%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (40%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (20%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H370 (20%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H412 (40%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of advanced ovarian cancer in patients with disease that has recurred or progressed following therapy with platinum-based regimens. Also used as a second-line therapy for treatment-sensitive small cell lung cancer, as well as in combination with cisplatin for the treatment of stage IV-B, recurrent, or persistent cervical cancer not amenable to curative treatment with surgery and/or radiation therapy.
FDA Label
Hycamtin capsules are indicated as monotherapy for the treatment of adult patients with relapsed small cell lung cancer (SCLC) for whom re-treatment with the first-line regimen is not considered appropriate. Topotecan is indicated for the treatment of patients with metastatic carcinoma of the ovary after failure of first-line or subsequent therapy. Hycamtin capsules are indicated as monotherapy for the treatment of adult patients with relapsed small cell lung cancer (SCLC) for whom re-treatment with the first-line regimen is not considered appropriate.
Topotecan monotherapy is indicated for the treatment of: - patients with metastatic carcinoma of the ovary after failure of first-line or subsequent therapy- patients with relapsed small cell lung cancer (SCLC) for whom re-treatment with the first-line regimen is not considered appropriate (see section 5. 1). Topotecan in combination with cisplatin is indicated for patients with carcinoma of the cervix recurrent after radiotherapy and for patients with Stage IVB disease. Patients with prior exposure to cisplatin require a sustained treatment free interval to justify treatment with the combination (see section 5. 1).
Topotecan monotherapy is indicated for the treatment of patients with relapsed small-cell lung cancer (SCLC) for whom re-treatment with the first-line regimen is not considered appropriate. , , Topotecan in combination with cisplatin is indicated for patients with carcinoma of the cervix recurrent after radiotherapy and for patients with stage IVB disease. Patients with prior exposure to cisplatin require a sustained treatment-free interval to justify treatment with the combination. ,
Topotecan monotherapy is indicated for the treatment of patients with relapsed small cell lung cancer [SCLC] for whom re-treatment with the first-line regimen is not considered appropriate. , , Topotecan in combination with cisplatin is indicated for patients with carcinoma of the cervix recurrent after radiotherapy and for patients with Stage IVB disease. Patients with prior exposure to cisplatin require a sustained treatment free interval to justify treatment with the combination. ,
Topotecan monotherapy is indicated for the treatment of: , , , patients with metastatic carcinoma of the ovary after failure of first line or subsequent therapy; , patients with relapsed small cell lung cancer [SCLC] for whom re-treatment with the first-line regimen is not considered appropriate. , , , Topotecan in combination with cisplatin is indicated for patients with carcinoma of the cervix recurrent after radiotherapy and for patients with Stage IVB disease. Patients with prior exposure to cisplatin require a sustained treatment free interval to justify treatment with the combination. ,
Topotecan monotherapy is indicated for the treatment of patients with relapsed small cell lung cancer (SCLC) for whom re-treatment with the first-line regimen is not considered appropriate. Topotecan in combination with cisplatin is indicated for patients with carcinoma of the cervix recurrent after radiotherapy and for patients with Stage IVB disease. Patients with prior exposure to cisplatin require a sustained treatment free interval to justify treatment with the combination.
Topotecan is indicated for the treatment of patients with metastatic carcinoma of the ovary after failure of first-line or subsequent therapy.

Livertox Summary

Irinotecan and topotecan are semisynthetic derivatives of the plant alkaloid camptothecin and are used as antineoplastic agents in the therapy of colorectal, ovarian and non-small cell lung cancer. Both irinotecan and topotecan are associated with an appreciable rate of serum enzyme elevations during therapy, and irinotecan has been implicated in causing steatohepatitis when given as cyclic anticancer therapy.

Drug Classes

Breast Feeding; Lactation; Antineoplastic Agents; Topoisomerase I Inhibitors

NCI Cancer Drugs

Drug: Topotecanhydrochloride
US Brand Name(s): Hycamtin
FDA Approval: Yes
Topotecan hydrochloride is approved to be used alone or with other drugs to treat: Cervical cancer that has not gotten better with other treatment or has recurred (come back). It is used with another drug, called cisplatin.
Ovarian cancer in patients whose disease has not gotten better with other chemotherapy.
Small cell lung cancer in patients whose disease has not gotten better with other chemotherapy.
Topotecan hydrochloride is also being studied in the treatment of other types of cancer.

Therapeutic Uses

Topoisomerase I Inhibitors
Hycamtin is indicated for the treatment of: metastatic carcinoma of the ovary after failure of initial or subsequent chemotherapy and small cell lung cancer sensitive disease after failure of first-line chemotherapy. In clinical studies submitted to support approval, sensitive disease was defined as disease responding to chemotherapy but subsequently progressing at least 60 days (in the Phase 3 study) or at least 90 days (in the Phase 2 studies) after chemotherapy. /Included in US product label/
Hycamtin in combination with cisplatin is indicated for the treatment of: Stage IV-B, recurrent, or persistent carcinoma of the cervix which is not amenable to curative treatment with surgery and/or radiation therapy. /Included in US product label/
Hycamtin is indicated for the treatment of small cell lung cancer sensitive disease after failure of first-line chemotherapy. In clinical studies submitted to support approval, sensitive disease was defined as disease responding to chemotherapy but subsequently progressing at least 60 days (in the Phase 3 study) or at least 90 days (in the Phase 2 studies) after chemotherapy. /Incuded in US product label/

Pharmacology

Topotecan Hydrochloride is the hydrochloride salt of a semisynthetic derivative of camptothecin with antineoplastic activity. During the S phase of the cell cycle, topotecan selectively stabilizes topoisomerase I-DNA covalent complexes, inhibiting religation of topoisomerase I-mediated single-strand DNA breaks and producing potentially lethal double-strand DNA breaks when complexes are encountered by the DNA replication machinery. Camptothecin is a cytotoxic quinoline-based alkaloid extracted from the Asian tree Camptotheca acuminata.

MeSH Pharmacological Classification

Topoisomerase I Inhibitors

ATC Code

L01XX17

Mechanism of Action

Topotecan has the same mechanism of action as irinotecan and is believed to exert its cytotoxic effects during the S-phase of DNA synthesis. Topoisomerase I relieves torsional strain in DNA by inducing reversible single strand breaks. Topotecan binds to the topoisomerase I-DNA complex and prevents religation of these single strand breaks. This ternary complex interferes with the moving replication fork, which leads to the induction of replication arrest and lethal double-stranded breaks in DNA. As mammalian cells cannot efficiently repair these double strand breaks, the formation of this ternary complex eventually leads to apoptosis (programmed cell death). Topotecan mimics a DNA base pair and binds at the site of DNA cleavage by intercalating between the upstream (−1) and downstream (+1) base pairs. Intercalation displaces the downstream DNA, thus preventing religation of the cleaved strand. By specifically binding to the enzyme–substrate complex, Topotecan acts as an uncompetitive inhibitor.
Topoisomerase I relieves torsional strain in DNA by inducing reversible single-strand breaks. Topotecan binds to the topoisomerase I-DNA complex and prevents religation of these single-strand breaks. The cytotoxicity of topotecan is thought to be due to double-strand DNA damage produced during DNA synthesis, when replication enzymes interact with the ternary complex formed by topotecan, topoisomerase I, and DNA. Mammalian cells cannot efficiently repair these double strand breaks.

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP1 [HSA:7150] [KO:K03163]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

119413-54-6

Absorption Distribution and Excretion

Renal clearance is an important determinant of topotecan elimination. In a mass balance/excretion study in 4 patients with solid tumors, the overall recovery of total topotecan and its N-desmethyl metabolite in urine and feces over 9 days averaged 73.4 ± 2.3% of the administered IV dose. Fecal elimination of total topotecan accounted for 9 ± 3.6% while fecal elimination of N-desmethyl topotecan was 1.7 ± 0.6%.
The pharmacokinetics of topotecan have been extensively studied in patients with normal renal function and there is one study of patients with mild to moderate renal insufficiency. However, the effect of hemodialysis on topotecan disposition has not been reported. The objective of this study was to characterize the disposition of topotecan in a patient with severe renal insufficiency receiving hemodialysis. Topotecan lactone disposition was characterized in a patient on and off hemodialysis. The topotecan lactone clearance determined after administration of topotecan alone and with hemodialysis was 5.3 L/hr per sq m vs 20.1 L/hr per sq m respectively. At 30 min after the completion of hemodialysis, the topotecan plasma concentration obtained was greater than that measured at the end of hemodialysis (i.e. 8.0 ng/mL vs 4.9 ng/mL), suggesting a rebound effect. The topotecan terminal half-life off dialysis was 13.6 hr, compared with an apparent half-life determined during hemodialysis of 3.0 hr. These results demonstrate that topotecan plasma clearance while on hemodialysis increased approximately fourfold. Hemodialysis may be an effective systemic clearance process for topotecan and should be considered in selected clinical situations (e.g. inadvertent overdose, severe renal dysfunction).
In lactating rats receiving IV topotecan at a dosage of 4.72 mg/sq m, high concentrations of the drug (i.e., up to 48 times higher than plasma concentrations) were distributed into milk. It is not known whether topotecan is distributed into human milk.
Following oral administration, about 57% of topotecan (administered daily for 5 days) is excreted in urine as unchanged drug (20%) and as the N-desmethyl metabolite (2%).47 Approximately 33% of the oral dose of topotecan was eliminated in feces as total topotecan and approximately 2% as N-desmethyl topotecan. Following IV administration, about 74% of a topotecan dose is excreted, mostly unchanged in urine (51%) and feces (18%) within 9 days; excretion of N-desmethyl topotecan in urine is approximately 3% and in feces is approximately 2%. O-Glucuronide metabolites of topotecan and N-desmethyl topotecan also have been detected in urine following oral and IV (less than 2% of the administered IV dose) administration of the drug.
No substantial gender-related differences in pharmacokinetics were reported in patients receiving oral topotecan. The average plasma clearance of IV topotecan was 24% higher in males than in females, mainly because of difference in body size.
For more Absorption, Distribution and Excretion (Complete) data for Topotecan (6 total), please visit the HSDB record page.

Metabolism Metabolites

Topotecan undergoes a reversible pH dependent hydrolysis of its lactone moiety; it is the lactone form that is pharmacologically active.
Topotecan undergoes a reversible pH-dependent hydrolysis of its lactone moiety; it is the lactone form that is pharmacologically active. At pH =4, the lactone is exclusively present, whereas the ring-opened hydroxy-acid form predominates at physiologic pH. In vitro studies in human liver microsomes indicate topotecan is metabolized to an N-demethylated metabolite. The mean metabolite:parent AUC ratio was about 3% for total topotecan and topotecan lactone following IV administration.

Associated Chemicals

Topotecan hydrochloride; 119413-54-6

Wikipedia

Topotecan

Drug Warnings

/BOXED WARNING/ WARNING: BONE MARROW SUPPRESSION. Do not give Hycamtin to patients with baseline neutrophil counts less than 1,500 cells/cu mm. In order to monitor the occurrence of bone marrow suppression, primarily neutropenia, which may be severe and result in infection and death, monitor peripheral blood cell counts frequently on all patients receiving Hycamtin.
Interstitial lung disease (sometimes fatal) has been reported during postmarketing experience with IV topotecan. Risk factors for developing interstitial lung disease include pulmonary fibrosis, lung cancer, exposure to thoracic radiation, use of drugs known to cause pulmonary toxicity, use of colony-stimulating factors (i.e., hematopoietic growth factors), and a history of interstitial lung disease. Patients should be monitored for symptoms suggestive of interstitial lung disease, including cough, fever, dyspnea, and/or hypoxia. If a new diagnosis of interstitial lung disease is confirmed, the manufacturer states that topotecan therapy should be discontinued. Dyspnea was reported in 22% and coughing in 15% of patients receiving IV topotecan for ovarian cancer or small cell lung cancer. Grade 3 or 4 dyspnea occurred in 6% of patients receiving IV topotecan for ovarian cancer and in 9% of patients receiving the drug for small cell lung cancer. Grade 3 or 4 pneumonia was reported in 8% of patients receiving IV topotecan for recurrent or progressive small cell lung cancer in a clinical trial. Among patients receiving IV topotecan and cisplatin for cervical cancer, adverse respiratory effects occurred in 17% of patients.
Myelosuppression, principally neutropenia, is the dose-limiting toxicity of topotecan, and use of the drug is contraindicated in patients with severe myelosuppression. Oral and IV topotecan therapy should not be initiated in patients with baseline neutrophil counts less than 1500/mm3 or platelet counts less than 100,000/cu mm. Frequent monitoring of peripheral blood cell counts is required during topotecan therapy. Patients should be informed that topotecan may decrease blood cell counts and that frequent blood tests will be performed to monitor for the development of bone marrow suppression. Patients also should be advised to contact their clinician if fever, other signs of infection (e.g., chills, cough, burning pain on urination), or bleeding develops during therapy.
Topotecan can cause fetal toxicity when administered to pregnant women. If the drug is administered during pregnancy or if the patient becomes pregnant while receiving the drug, the patient should be informed of the potential hazard to the fetus. The manufacturer states that use of oral topotecan is contraindicated in pregnant and nursing women.
For more Drug Warnings (Complete) data for Topotecan (25 total), please visit the HSDB record page.

Biological Half Life

2-3 hours
The pharmacokinetics of topotecan have been evaluated in cancer patients following doses of 0.5 to 1.5 mg/sq m administered as a 30-minute infusion. Topotecan exhibits multiexponential pharmacokinetics with a terminal half-life of 2 to 3 hours.
Topotecan has a terminal half-life of 3-6 hours following oral administration and 2-3 hours following IV administration of the drug.
... The objective of this study was to characterize the disposition of topotecan in a patient with severe renal insufficiency receiving hemodialysis. ... The topotecan terminal half-life off dialysis was 13.6 hr, compared with an apparent half-life determined during hemodialysis of 3.0 hr. ...

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Other antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Antineoplastic and immunomodulating agents -> Human pharmacotherapeutic group -> EMA Drug Category

Methods of Manufacturing

Topotecan is semisynthetically manufactured from the plant-derived alkaloid camptothecin. The starting material may be obtained from two natural sources - Chinese (Acuminata) and Indian (Mappia). Purification of the crude extract from either source is required. The main steps in the synthesis involve reduction and selective oxidation of the quinoline moiety of camptothecin, followed by the introduction of an N,N-dimethylaminomethyl side-chain.
Preparation: J. C. Boehm et al., European Patent Office patent 321122,; eidem, United States of America patent 5004758 (1989, 1991 both to SmithKline Beecham).

Clinical Laboratory Methods

HPLC determination in plasma.

Storage Conditions

Store the vials protected from light in the original cartons at controlled room temperature between 20 deg and 25 °C (68 deg and 77 °F).
Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: -20 °C.

Interactions

Topotecan is a substrate of the efflux transporters P-glycoprotein (Pgp, ABCB1) and ABCG2 (breast cancer resistance protein (BRCP)). Concomitant use of elacridar (not commercially available in the US), an inhibitor of both P-glycoprotein and ABCG2 transporters, with oral topotecan resulted in a 2.5-fold increase in the area under the plasma concentration-time curve (AUC) for both topotecan lactone, the pharmcologically active form of the drug, and total topotecan. Concomitant use of oral topotecan with inhibitors of P-glycoprotein (e.g., cyclosporine, ketoconazole, ritonavir, saquinavir) also resulted in substantial increases in topotecan exposure. In one study, concomitant use of cyclosporine administered within 4 hours of an oral dose of topotecan resulted in a 2- to 3-fold increase in the AUCs of both topotecan lactone and total topotecan. The manufacturer states that concomitant use of oral topotecan with Pgp inhibitors should be avoided. If topotecan is used concomitantly with a Pgp (ABCB1) and/or an ABCG2 inhibitor, careful monitoring for signs of toxicity should be performed.
Topotecan (TpT) is a major inhibitory compound of topoisomerase (topo) I that plays important roles in gene transcription and cell division. We have previously reported that heparin and heparan sulfate (HS) might be transported to the cell nucleus and they can interact with topoisomerase I. We hypothesized that heparin and HS might interfere with the action of TpT. To test this hypothesis we isolated topoisomerase I containing cell nuclear protein fractions from normal liver, liver cancer tissues, and hepatoma cell lines. The enzymatic activity of these extracts was measured in the presence of heparin, liver HS, and liver cancer HS. In addition, topo I activity, cell viability, and apoptosis of HepG2 and Hep3B cells were investigated after heparin and TpT treatments. Liver cancer HS inhibited topo I activity in vitro. Heparin treatment abrogated topo I enzyme activity in Hep3B cells, but not in HepG2 cells, where the basal activity was higher. Heparin protected the two hepatoma cell lines from TpT actions and decreased the rate of TpT induced S phase block and cell death. These results suggest that heparin and HS might interfere with the function of TpT in liver and liver cancer.
The severity of drug-induced myelosuppression may be increased when IV topotecan is used in combination with other cytotoxic agents, and dosage reduction may be necessary. Severe myelotoxicity, in some cases resulting in fatalities from sepsis, has occurred during combined therapy with IV topotecan and other antineoplastic agents (e.g., cisplatin, paclitaxel). A sequence-dependent interaction has been reported when IV topotecan is administered concomitantly with cisplatin; lower doses of each drug were required with administration of cisplatin on day 1 of the topotecan dosing schedule compared with administration of cisplatin on day 5 of the topotecan dosing schedule.
Concurrent administration of granulocyte colony-stimulating factor (G-CSF) can prolong the duration of neutropenia associated with IV topotecan therapy. If G-CSF (filgrastim) is to be used concomitantly, therapy should be initiated 24 hours after the final dose of IV topotecan (i.e., beginning on day 6 of the 21-day treatment course for monotherapy or beginning on day 4 of the 21-day treatment course for combination therapy with IV topotecan and cisplatin).

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 09-13-2023

Explore Compound Types